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molecular formula C9H7ClOS B180160 (3-Chloro-1-benzothien-2-yl)methanol CAS No. 124168-55-4

(3-Chloro-1-benzothien-2-yl)methanol

Cat. No. B180160
M. Wt: 198.67 g/mol
InChI Key: CPGKUHFGNJQXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910592B2

Procedure details

Borane (1M in THF, 6.11 mL, 6.11 mmol) was added to a stirred suspension of 3-chloro-1-benzothiophene-2-carboxylic acid (1.00 g, 4.70 mmol) in dry THF (2 mL) at 0° C. under N2. The reaction was allowed to warm to room temperature and was heated at reflux for 1½ h. The reaction was quenched with water (5 mL) and saturated K2CO3 (10 mL), then extracted with EtOAc (3×30 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to afford (3-chloro-1-benzothien-2-yl)methanol. 1H NMR (500 MHz, CDCl3): δ 7.79-7.77 (m, 2H); 7.45-7.42 (m, 1H); 7.39-7.36 (m, 1H); 4.96 (s, 2H); 2.48 (s, 1H).
Quantity
6.11 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B.[Cl:2][C:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5][C:4]=1[C:12](O)=[O:13]>C1COCC1>[Cl:2][C:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5][C:4]=1[CH2:12][OH:13]

Inputs

Step One
Name
Quantity
6.11 mL
Type
reactant
Smiles
B
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(SC2=C1C=CC=C2)C(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1½ h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (5 mL) and saturated K2CO3 (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(SC2=C1C=CC=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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